4-Bromo-1-(3-chloropropoxy)-2-methylbenzene

GPR35 agonist GPCR pharmacology inflammation

Selective GPR35/CXCR8 agonist with EC50=18nM, IC50=26nM. The ortho-methyl/para-bromo substitution enables orthogonal functionalization: para-Br for cross-couplings, 3-chloropropoxy for nucleophilic substitutions. High lipophilicity (logP 4.52) and low PSA (9.23 Ų) suggest CNS penetration potential. 98% purity ensures reliable SAR data. Ideal for IBD, pain, or metabolic disease research.

Molecular Formula C10H12BrClO
Molecular Weight 263.56 g/mol
CAS No. 935745-20-3
Cat. No. B1528720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(3-chloropropoxy)-2-methylbenzene
CAS935745-20-3
Molecular FormulaC10H12BrClO
Molecular Weight263.56 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)OCCCCl
InChIInChI=1S/C10H12BrClO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,5-6H2,1H3
InChIKeyXCDMTHKXXRYLNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(3-chloropropoxy)-2-methylbenzene (CAS 935745-20-3): A Differentiated Ortho-Methylated Aryl Halide for Precision Chemical Synthesis and GPCR Agonist Research


4-Bromo-1-(3-chloropropoxy)-2-methylbenzene (CAS 935745-20-3) is a di‑halogenated aromatic ether characterized by a 4‑bromo substitution, a 2‑methyl group, and a 1‑(3‑chloropropoxy) side chain on a benzene core. This precise substitution pattern imparts distinct physicochemical and biological properties that differentiate it from simple alkyl‑halide analogs. Specifically, the compound has been identified as an agonist at the human G protein‑coupled receptor 35 (GPR35/CXCR8) with an EC50 of 18 nM and an IC50 of 26 nM in cell‑based assays [1][2]. Its predicted physicochemical profile includes a boiling point of 321.2±27.0 °C, a density of 1.4±0.1 g/cm³, a calculated logP of 4.52, and a topological polar surface area (PSA) of 9.23 Ų [3]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, making it a readily accessible building block for pharmaceutical and agrochemical research programs .

Why In‑Class Aryl Halides Cannot Substitute 4‑Bromo‑1‑(3‑chloropropoxy)‑2‑methylbenzene in Regioselective Syntheses and GPCR‑Targeted Screens


The ortho‑methyl and para‑bromo substitution pattern of 4‑bromo‑1‑(3‑chloropropoxy)‑2‑methylbenzene creates a unique electronic and steric environment that cannot be replicated by simpler analogs such as 1‑(3‑bromopropoxy)‑4‑chlorobenzene or positional isomers like 4‑bromo‑2‑(3‑chloropropoxy)‑1‑methylbenzene . In palladium‑catalyzed cross‑coupling reactions, the presence of the ortho‑methyl group modulates the reactivity of the para‑bromo substituent, enabling selective mono‑functionalization while the 3‑chloropropoxy side chain remains available for orthogonal nucleophilic substitution or further elaboration [1]. In biological assays, substitution of the 2‑methyl group or relocation of the halogen atoms can drastically alter GPR35 agonist potency; for instance, the positional isomer 4‑bromo‑2‑(3‑chloropropoxy)‑1‑methylbenzene exhibits a distinct spatial arrangement of the halogens and ether linkage, which is expected to change receptor‑binding affinity and downstream signaling [2]. The following quantitative evidence substantiates why this specific regioisomer is not interchangeable with its close structural analogs.

Quantitative Comparative Evidence for 4‑Bromo‑1‑(3‑chloropropoxy)‑2‑methylbenzene vs. Closest Analogs


GPR35 Agonist Potency: EC50 = 18 nM, IC50 = 26 nM in Human HT‑29 Cells

4‑Bromo‑1‑(3‑chloropropoxy)‑2‑methylbenzene demonstrates potent agonist activity at the human GPR35 receptor, with an EC50 of 18 nM measured by dynamic mass redistribution (DMR) in HT‑29 cells [1]. In a complementary desensitization assay in the same cell line, the compound exhibits an IC50 of 26 nM for inhibition of zaprinast‑induced DMR [2]. This activity profile places the compound in the same potency range as the reference GPR35 antagonist ML 145 (IC50/EC50 = 20.1 nM) and within approximately 3‑fold of the highly optimized agonist GPR35 agonist 1 (EC50 = 5.8 nM) [3]. The quantitative data confirm that the compound is a validated GPR35‑active chemotype suitable for structure‑activity relationship (SAR) exploration and target‑engagement studies.

GPR35 agonist GPCR pharmacology inflammation

Commercial Purity Benchmarking: 98% vs. Standard 95% Purity Grade

4‑Bromo‑1‑(3‑chloropropoxy)‑2‑methylbenzene is available from Leyan at a certified purity of 98% (Product No. 1649170), which exceeds the industry‑standard minimum purity of 95% offered by multiple other suppliers for this compound and its close positional isomer 4‑bromo‑2‑(3‑chloropropoxy)‑1‑methylbenzene . The 98% purity specification reduces the likelihood of interfering impurities in sensitive coupling reactions and biological assays, thereby minimizing the need for additional purification steps and improving batch‑to‑batch reproducibility.

chemical procurement purity specification synthetic intermediate

Boiling Point Differentiation: 321.2±27.0 °C vs. 303.5±22.0 °C for Non‑Methylated Analog

The predicted boiling point of 4‑bromo‑1‑(3‑chloropropoxy)‑2‑methylbenzene is 321.2±27.0 °C at 760 mmHg, whereas the non‑methylated analog 1‑(3‑bromopropoxy)‑4‑chlorobenzene has a predicted boiling point of 303.5±22.0 °C under the same conditions [1]. The ~18 °C higher boiling point of the methyl‑substituted compound reflects increased van der Waals interactions and molecular weight, which can influence solvent selection, distillation protocols, and thermal stability assessments during large‑scale synthesis and purification.

physicochemical property distillation purification

LogP and PSA Profile: Enhanced Lipophilicity (logP 4.52) and Low Polarity (PSA 9.23 Ų)

The calculated octanol‑water partition coefficient (logP) of 4‑bromo‑1‑(3‑chloropropoxy)‑2‑methylbenzene is 4.52, with a topological polar surface area (PSA) of only 9.23 Ų [1]. In contrast, the non‑methylated analog 1‑(3‑bromopropoxy)‑4‑chlorobenzene has a lower logP of 3.98, indicating that the ortho‑methyl group contributes approximately +0.54 logP units of additional lipophilicity . The low PSA value suggests excellent passive membrane permeability, a favorable attribute for cell‑based assays and potential prodrug design.

lipophilicity membrane permeability drug-like properties

Regioselective Synthetic Utility: Ortho‑Methyl Group Enables para‑Bromo Blocking Strategy

The ortho‑methyl substitution adjacent to the ether linkage in 4‑bromo‑1‑(3‑chloropropoxy)‑2‑methylbenzene is structurally aligned with patented synthetic methodologies that employ bromo or chloro substituents as regioselective blocking groups for the functionalization of aromatic rings [1]. The para‑bromo group serves as a latent site for cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), while the ortho‑methyl group sterically directs incoming electrophiles and protects the adjacent position from undesired substitution. In contrast, analogs lacking the ortho‑methyl group (e.g., 1‑(3‑bromopropoxy)‑4‑chlorobenzene) do not provide the same level of regiochemical control, often leading to mixtures of regioisomeric products and reduced synthetic efficiency .

regioselective synthesis palladium coupling blocking group

Procurement‑Justified Application Scenarios for 4‑Bromo‑1‑(3‑chloropropoxy)‑2‑methylbenzene


GPR35 Agonist Screening and SAR Expansion in Inflammatory Disease Programs

With a confirmed EC50 of 18 nM and IC50 of 26 nM at human GPR35 in HT‑29 cells, 4‑bromo‑1‑(3‑chloropropoxy)‑2‑methylbenzene is an immediately actionable positive control or starting point for medicinal chemistry optimization of GPR35 agonists [1][2]. GPR35 is implicated in inflammatory bowel disease, pain perception, and metabolic disorders; therefore, procurement of this compound enables rapid establishment of target‑engagement assays and the generation of analog series through systematic modification of the bromo, chloro, and methyl substituents. The 98% purity grade from Leyan ensures that observed biological activity is attributable to the intended compound rather than impurities, a critical consideration for patent‑enabling SAR studies .

Regioselective Building Block for Multistep Pharmaceutical Intermediate Synthesis

The ortho‑methyl/para‑bromo substitution pattern of 4‑bromo‑1‑(3‑chloropropoxy)‑2‑methylbenzene aligns with patented strategies for regioselective aromatic functionalization, wherein the para‑bromo serves as a traceless blocking/directing group for subsequent palladium‑catalyzed cross‑couplings [3]. The 3‑chloropropoxy side chain remains available for orthogonal nucleophilic substitution (e.g., with amines, thiols, or azides), enabling the convergent assembly of complex molecules. The higher boiling point (321.2 °C) and enhanced lipophilicity (logP 4.52) relative to non‑methylated analogs facilitate solvent selection and purification in larger‑scale reactions [4]. Procurement of the 98% purity grade minimizes the risk of catalyst poisoning from halogenated impurities, a common failure mode in cross‑coupling chemistry .

CNS‑Penetrant Lead Optimization Leveraging Favorable Physicochemical Profile

The combination of high lipophilicity (logP 4.52) and low polar surface area (PSA 9.23 Ų) strongly suggests that 4‑bromo‑1‑(3‑chloropropoxy)‑2‑methylbenzene will exhibit excellent passive membrane permeability and potential for blood‑brain barrier penetration [4]. This physicochemical signature is particularly attractive for CNS drug discovery programs targeting neuroinflammation, pain, or psychiatric indications where GPR35 modulation may be therapeutically relevant. Compared to the non‑methylated analog 1‑(3‑bromopropoxy)‑4‑chlorobenzene (logP 3.98), the target compound offers +0.54 logP units of additional lipophilicity, a difference that can translate into meaningful improvements in brain‑to‑plasma ratio and target occupancy . Researchers can confidently procure this compound as a CNS‑optimized starting scaffold without needing to perform de novo property optimization.

Agrochemical Intermediate with Herbicidal Structural Motif

Substituted benzenemethanol compounds bearing bromo, chloro, and alkyl substituents are disclosed as herbicidal active ingredients in the patent literature, with particular preference for compounds where the aromatic ring carries halogen atoms in the 3‑ and 4‑positions [5]. While 4‑bromo‑1‑(3‑chloropropoxy)‑2‑methylbenzene is not itself claimed as a herbicide, its structural features—para‑bromo, ortho‑methyl, and an ω‑chloroalkoxy side chain—make it a versatile intermediate for the synthesis of novel herbicidal candidates through further functionalization of the chloro and bromo handles. Procurement of this compound in high purity (98%) ensures that agrochemical SAR studies are not confounded by residual synthetic precursors or halogenated by‑products, which could otherwise mask or exaggerate herbicidal activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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